molecular formula C7H14Cl2FN B2799240 3-Chloro-1-(3-fluoropropyl)pyrrolidine;hydrochloride CAS No. 2344678-19-7

3-Chloro-1-(3-fluoropropyl)pyrrolidine;hydrochloride

Cat. No. B2799240
CAS RN: 2344678-19-7
M. Wt: 202.09
InChI Key: YXADHZYCKUONPD-UHFFFAOYSA-N
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Description

“3-Chloro-1-(3-fluoropropyl)pyrrolidine;hydrochloride” is a chemical compound that contains a pyrrolidine ring, which is a five-membered nitrogen-containing ring . Pyrrolidine is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of pyrrolidine compounds can be achieved through two main strategies: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives .


Molecular Structure Analysis

The molecular structure of “3-Chloro-1-(3-fluoropropyl)pyrrolidine;hydrochloride” is characterized by a pyrrolidine ring, which is a five-membered nitrogen-containing ring . The structure also includes a 3-chloro and a 3-fluoropropyl group attached to the pyrrolidine ring .

Scientific Research Applications

Drug Discovery and Medicinal Chemistry

The pyrrolidine ring serves as a valuable scaffold for designing bioactive molecules. Its features include efficient exploration of pharmacophore space due to sp³ hybridization, stereogenicity of carbons, and non-planarity (referred to as “pseudorotation”). Researchers have synthesized pyrrolidine derivatives with target selectivity, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol. These compounds exhibit diverse biological activities and can be optimized for drug development .

Antioxidant Properties

Certain pyrrolidine alkaloids, including derivatives of 3-Chloro-1-(3-fluoropropyl)pyrrolidine, have demonstrated antioxidant activity. These compounds scavenge free radicals, protecting cells from oxidative damage. Antioxidants play a crucial role in preventing various diseases, including cancer and neurodegenerative disorders .

Anti-Inflammatory Effects

Pyrrolidine-based compounds have shown promise as anti-inflammatory agents. By modulating inflammatory pathways, they may help manage conditions such as arthritis, asthma, and inflammatory bowel disease. Researchers continue to explore their potential in drug development .

Antibacterial and Antifungal Activity

Studies indicate that some pyrrolidine derivatives possess antibacterial and antifungal properties. These compounds could be valuable in combating infections caused by pathogenic microorganisms .

Anticancer Potential

While more research is needed, pyrrolidine compounds have exhibited anticancer effects in preclinical studies. Their ability to interfere with cancer cell growth, apoptosis, and metastasis makes them interesting candidates for further investigation .

Neuropharmacology and Neuroprotection

Pyrrolidine alkaloids have been explored for their neuropharmacological properties. They may offer neuroprotection, potentially benefiting conditions like Alzheimer’s disease and Parkinson’s disease. However, clinical validation is ongoing .

Future Directions

The future directions in the research of pyrrolidine compounds like “3-Chloro-1-(3-fluoropropyl)pyrrolidine;hydrochloride” could involve the design of new pyrrolidine compounds with different biological profiles . This could potentially lead to the development of new drugs for the treatment of various diseases .

properties

IUPAC Name

3-chloro-1-(3-fluoropropyl)pyrrolidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13ClFN.ClH/c8-7-2-5-10(6-7)4-1-3-9;/h7H,1-6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXADHZYCKUONPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1Cl)CCCF.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14Cl2FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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